molecular formula C28H24O4 B1251789 Riccardin C

Riccardin C

Cat. No.: B1251789
M. Wt: 424.5 g/mol
InChI Key: JMKSVONWZFVEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riccardin C is a macrocyclic bis(bibenzyl) compound. It is a secondary metabolite isolated from various liverwort species, including the Siberian cowslip subspecies Primula veris subsp. macrocalyx, Reboulia hemisphaerica, and the Chinese liverwort Plagiochasma intermedium . This compound has garnered attention due to its unique structure and potential pharmacological activities.

Chemical Reactions Analysis

Riccardin C undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents for deprotection steps. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Riccardin C has several scientific research applications:

Mechanism of Action

Riccardin C exerts its effects by acting as a liver X-receptor alpha agonist and liver X-receptor beta antagonist . This mechanism enhances cholesterol efflux from cells and increases plasma high-density lipoprotein levels. The molecular targets involved in this pathway include liver X-receptors, which play a crucial role in regulating cholesterol homeostasis.

Properties

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol

InChI

InChI=1S/C28H24O4/c29-22-9-13-24-21(17-22)8-3-18-4-10-23(11-5-18)32-28-16-20(7-14-26(28)30)2-1-19-6-12-25(24)27(31)15-19/h4-7,9-17,29-31H,1-3,8H2

InChI Key

JMKSVONWZFVEAI-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O

Synonyms

riccardin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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